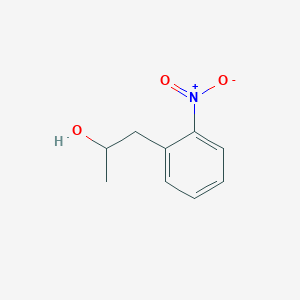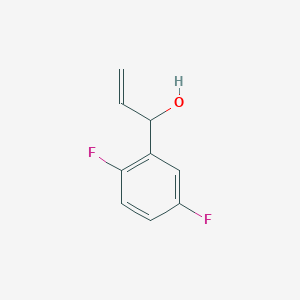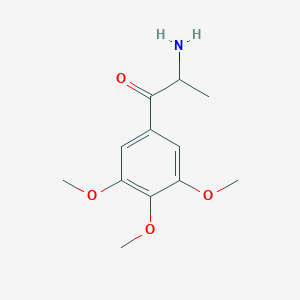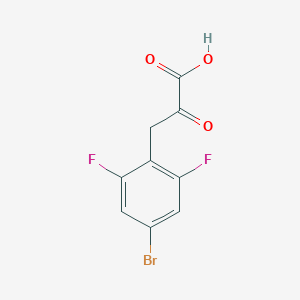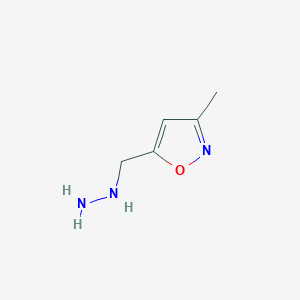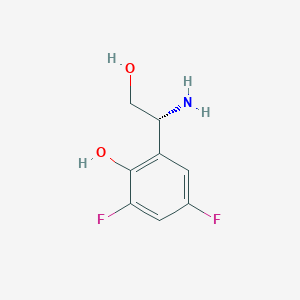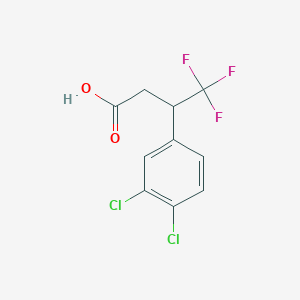
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process would likely be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetaldehyde.
Reduction: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethane.
Substitution: N-alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
- 2-amino-2-(1-ethyl-1H-imidazol-4-yl)ethan-1-ol
- 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
Uniqueness
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C7H13N3O |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
2-amino-2-(3-ethylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-10-5-9-3-7(10)6(8)4-11/h3,5-6,11H,2,4,8H2,1H3 |
InChI-Schlüssel |
ZQGKKQGNLNOREG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC=C1C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



